molecular formula C19H19NO7S2 B2884661 Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 899977-53-8

Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2884661
CAS No.: 899977-53-8
M. Wt: 437.48
InChI Key: RMPINAGDBVERAP-UHFFFAOYSA-N
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Description

“Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate” is a compound with the molecular formula C19H19NO7S2. It has an average mass of 437.487 Da and a monoisotopic mass of 437.060303 Da . The compound contains a trimethoxyphenyl (TMP) group, which is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .


Synthesis Analysis

The synthesis of compounds containing the TMP group has been widely studied. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .


Molecular Structure Analysis

The TMP group is a six-membered electron-rich ring and is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds . It is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .


Chemical Reactions Analysis

Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .


Physical And Chemical Properties Analysis

The compound has a logP value of 2.9917, a logD value of 1.8607, and a logSw value of -3.5197. It has 10 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Synthesis and Chemical Reactions

The research into the chemistry of related benzothiophene derivatives has led to the development of new synthetic routes and reactions. For example, Corral and Lissavetzky (1984) demonstrated a novel route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids starting from methyl 3-hydroxythiophene-2-carboxylate, which could be relevant for derivatives of methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (Corral & Lissavetzky, 1984). Such reactions highlight the potential for creating various bioactive compounds or intermediates for further chemical synthesis.

Biological Applications

The biochemical and microbial interactions with benzothiophene derivatives offer insights into biodegradation and bioconversion processes. Fedorak and Grbìc-Galìc (1991) explored the aerobic microbial cometabolism of benzothiophene and 3-methylbenzothiophene, which could provide a basis for the biotransformation of this compound in environmental settings or bioremediation applications (Fedorak & Grbìc-Galìc, 1991).

Environmental Implications

Studies on the photochemical degradation of benzothiophene sulfones in natural water systems by Bressler, Leskiw, and Fedorak (1999) could be pertinent to understanding the environmental fate of similar compounds, including this compound (Bressler, Leskiw, & Fedorak, 1999). Such research provides crucial data on how these compounds may interact with and impact aquatic ecosystems.

Future Directions

The TMP group has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . These compounds have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope . This suggests that “Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate” and similar compounds could have a wide range of biomedical applications in the future.

Properties

IUPAC Name

methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO7S2/c1-24-13-9-11(10-14(25-2)16(13)26-3)20-29(22,23)18-12-7-5-6-8-15(12)28-17(18)19(21)27-4/h5-10,20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPINAGDBVERAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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